N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride
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Overview
Description
N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C15H18ClN. It is a derivative of cyclopropanamine, where the amine group is substituted with a naphthalen-1-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 1-naphthyl ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Naphthalen-1-yl ethyl ketone.
Reduction: Naphthalen-1-yl ethylamine.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Scientific Research Applications
N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride
- N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrobromide
Uniqueness
N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications.
Properties
Molecular Formula |
C15H18ClN |
---|---|
Molecular Weight |
247.76 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-11(16-13-9-10-13)14-8-4-6-12-5-2-3-7-15(12)14;/h2-8,11,13,16H,9-10H2,1H3;1H |
InChI Key |
RIKWEWCHJLZWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CC3.Cl |
Origin of Product |
United States |
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